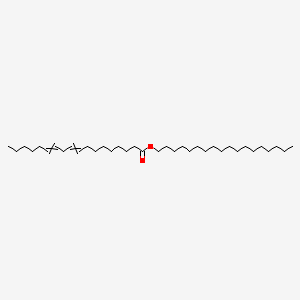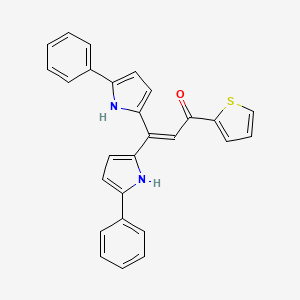
5,5'-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) is a chemical compound that belongs to the class of dioxazinanes These compounds are characterized by their unique ring structures, which consist of oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) typically involves the reaction of ethane-1,2-diol with a suitable dioxazinane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as zinc chloride, to facilitate the formation of the dioxazinane rings. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of 5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from the reactions of 5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted dioxazinanes.
Aplicaciones Científicas De Investigación
5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study the interactions between dioxazinanes and biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug discovery.
Industry: In industrial applications, 5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) is used in the production of polymers and other materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence its reactivity and interactions with other molecules. The dioxazinane rings in the compound can participate in various chemical reactions, leading to the formation of different products. The exact mechanism of action depends on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5,5’-(Ethene-1,2-diyl)bis(1,3,5-dioxazinane): This compound has a similar structure but with an ethene linkage instead of an ethane linkage.
5,5’-(Methane-1,2-diyl)bis(1,3,5-dioxazinane): This compound has a methane linkage, which affects its reactivity and properties.
5,5’-(Propane-1,2-diyl)bis(1,3,5-dioxazinane): This compound has a propane linkage, leading to different chemical and physical properties.
Uniqueness
5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) is unique due to its specific ethane linkage, which influences its reactivity and stability. The compound’s ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
805231-52-1 |
|---|---|
Fórmula molecular |
C8H16N2O4 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
5-[2-(1,3,5-dioxazinan-5-yl)ethyl]-1,3,5-dioxazinane |
InChI |
InChI=1S/C8H16N2O4/c1(9-3-11-7-12-4-9)2-10-5-13-8-14-6-10/h1-8H2 |
Clave InChI |
GGJPAVNUERGHGJ-UHFFFAOYSA-N |
SMILES canónico |
C1N(COCO1)CCN2COCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15157610.png)




![2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine](/img/structure/B15157636.png)

![6-[2-(2,6-dichlorophenyl)ethenyl]-2-(isopropylsulfanyl)-4,4-dimethyl-1H-pyrimidine](/img/structure/B15157657.png)

![1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15157667.png)
